molecular formula C18H18ClFN2O B13846767 (R)-Didemethyl Citalopram Hydrochloride

(R)-Didemethyl Citalopram Hydrochloride

Cat. No.: B13846767
M. Wt: 332.8 g/mol
InChI Key: ZPPDJHFUISDGTP-GMUIIQOCSA-N
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Description

®-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is an enantiomer of citalopram, specifically the R-enantiomer, which has distinct pharmacological properties compared to its S-enantiomer counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Didemethyl Citalopram Hydrochloride involves several steps, starting from the basic structure of citalopram. The process typically includes:

Industrial Production Methods

Industrial production of ®-Didemethyl Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

®-Didemethyl Citalopram Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of ®-Didemethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT), blocking its function and leading to increased serotonin levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This uniqueness makes it valuable for studying the enantiomer-specific effects of SSRIs and their potential therapeutic applications .

Properties

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

IUPAC Name

(1R)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride

InChI

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1

InChI Key

ZPPDJHFUISDGTP-GMUIIQOCSA-N

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@@](O1)(CCCN)C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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